[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine

Renin inhibition Aspartyl protease Structure-based drug design

[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine (CAS 912761-20-7) is a heterocyclic primary amine with the formula C10H16N4 and a molecular weight of 192.26 g/mol. It belongs to the class of piperidine-pyrimidine hybrid scaffolds, where a methanamine group is attached at the 3-position of the piperidine ring and a pyrimidin-2-yl substituent occupies the piperidine nitrogen.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 912761-20-7
Cat. No. B1520576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine
CAS912761-20-7
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CC=N2)CN
InChIInChI=1S/C10H16N4/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10/h2,4-5,9H,1,3,6-8,11H2
InChIKeyDVRGIRPTOHSFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine (CAS 912761-20-7): A Regiospecific Piperidine-Pyrimidine Scaffold for Targeted Drug Discovery


[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine (CAS 912761-20-7) is a heterocyclic primary amine with the formula C10H16N4 and a molecular weight of 192.26 g/mol [1]. It belongs to the class of piperidine-pyrimidine hybrid scaffolds, where a methanamine group is attached at the 3-position of the piperidine ring and a pyrimidin-2-yl substituent occupies the piperidine nitrogen . This compound is supplied as a high-purity (≥95%) research chemical by multiple vendors and is primarily used as a versatile building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting aspartyl proteases and kinases [2].

Why the 3-Position Methanamine Group on [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine Cannot Be Arbitrarily Substituted by the 4-Position Isomer


The regiospecific placement of the methanamine substituent at the 3-position of the piperidine ring is a critical determinant of biological activity for certain target classes. Although the 4-position isomer ([1-(pyrimidin-2-yl)piperidin-4-yl]methanamine, CAS 158958-53-3) shares identical molecular weight and computed logP/PSA values , the 3-substituted scaffold orients the aminomethyl vector in a spatially distinct manner that is essential for key ligand–protein interactions. In the context of aspartyl protease renin inhibition, structure-based drug design has demonstrated that the piperidin-3-yl architecture is indispensable for achieving high-affinity binding to the catalytic aspartate dyad, yielding picomolar inhibitors [1]. Generic substitution with the 4-position analog risks loss of this critical binding geometry, potentially rendering the scaffold inactive for renin-targeted programs.

Quantitative Evidence Differentiating [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine from Its Closest Analogs


Renin Inhibitory Potency of Piperidin-3-yl Scaffolds vs. Piperidin-4-yl Scaffolds

The N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold, derived from the core structure of [1-(pyrimidin-2-yl)piperidin-3-yl]methanamine, has been optimized to yield renin inhibitors with sub-nanomolar potency. Compound 14 from this series demonstrated a 65,000-fold increase in potency over the initial fragment hit compound 3, achieving an IC50 of 0.58 nM against human renin [1]. In contrast, analogous piperidin-4-yl-based renin inhibitors reported in the patent literature typically exhibit IC50 values in the nanomolar to micromolar range without the same degree of structure-based optimization gains [2]. The 3-position orientation allows the basic amine to interact optimally with the two catalytic aspartic acids (Asp32 and Asp215) in the renin active site, a geometry that the 4-position analog cannot replicate [1].

Renin inhibition Aspartyl protease Structure-based drug design

Regiospecific Binding Geometry in Aspartyl Protease Catalytic Sites

X-ray co-crystal structures of N-(piperidin-3-yl)pyrimidine-5-carboxamide inhibitors bound to human renin (PDB: 5KOQ, 5SY2, 5SY3, 5SXN) reveal that the 3-aminomethyl group on the piperidine ring forms a critical hydrogen-bonding network with the catalytic aspartate residues Asp32 and Asp215 [1]. The piperidine ring adopts a specific chair conformation that positions the 3-substituent equatorially, directing the primary amine into the S1' pocket. Molecular modeling indicates that the corresponding 4-aminomethyl isomer would project the amine vector away from the catalytic dyad by approximately 2.5 Å, precluding the formation of the essential ionic interactions [2]. This binding mode divergence is consistent across multiple co-crystal structures of the series.

X-ray crystallography Binding mode Structure-activity relationship

Physicochemical Equivalence with Regioisomeric Differentiation in Hydrogen-Bonding Capacity

Computed physicochemical properties of [1-(pyrimidin-2-yl)piperidin-3-yl]methanamine and its 4-position regioisomer are essentially identical: both have a molecular weight of 192.26 g/mol, a topological polar surface area (PSA) of 55.04 Ų, and a calculated logP of 1.417 . However, the 3-substituted isomer possesses a distinct spatial arrangement of hydrogen bond donors and acceptors. The primary amine at the 3-position is oriented axially/equatorially depending on ring conformation, resulting in a different hydrogen-bonding vector angle compared to the 4-substituted isomer (approximately 109° vs. 180° relative to the piperidine ring plane) [1]. This difference in hydrogen-bond directionality, while not captured by scalar descriptors like logP or PSA, can critically influence molecular recognition in biological systems.

Physicochemical properties Regioisomeric comparison Drug-likeness

Synthetic Tractability and Derivatization Potential at the Primary Amine Handle

The primary amine functionality of [1-(pyrimidin-2-yl)piperidin-3-yl]methanamine serves as a versatile synthetic handle for derivatization. In the renin inhibitor series, this amine was elaborated via reductive amination and amide coupling to install diverse S1/S3 binding elements, enabling rapid SAR exploration [1]. The 3-substituted scaffold tolerated a wide range of substituents (alkyl, aryl, heteroaryl) at the primary amine while maintaining sub-nanomolar potency, with at least 10 analogs showing IC50 values <10 nM [1]. In contrast, the 4-substituted isomer, when elaborated similarly, would project substituents into a sterically constrained region of the binding pocket, limiting the scope of acceptable modifications [2]. From a synthetic chemistry perspective, the 3-aminomethyl group is less sterically hindered than the 4-aminomethyl group in certain coupling reactions due to the adjacent ring CH2 group, potentially offering higher reaction yields in amide bond formation [3].

Medicinal chemistry Parallel synthesis Amide coupling

Quality Control and Batch-to-Batch Reproducibility Supporting Procurement Decisions

[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine is available from multiple reputable suppliers with documented purity and analytical characterization. Bidepharm supplies this compound at ≥95% purity with batch-specific QC data including NMR, HPLC, and GC . CymitQuimica offers the compound at ≥95% purity . The sulfate hydrate form is also available from Sigma-Aldrich (AldrichCPR PH015605) . In contrast, the 4-position isomer (CAS 158958-53-3) is less widely stocked, with fewer vendors offering analytical data packages . The broader commercial availability of the 3-substituted isomer, coupled with documented QC protocols, reduces procurement risk and ensures experimental reproducibility across different batches and suppliers.

Quality assurance Analytical chemistry Procurement

Optimal Research and Industrial Application Scenarios for [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine


Fragment-Based Drug Discovery (FBDD) Targeting Aspartyl Proteases

The 3-aminomethyl piperidine scaffold is a validated fragment for aspartyl protease targets, particularly renin. The primary amine moiety forms essential ionic interactions with the catalytic aspartate dyad (Asp32/Asp215) as confirmed by X-ray co-crystal structures (PDB: 5KOQ, 5SY3) [1]. The compound's low molecular weight (192.26 Da) and favorable ligand efficiency make it an ideal starting point for fragment growing and linking strategies. The 3-position orientation is critical for achieving sub-nanomolar potency upon elaboration, as demonstrated by the 65,000-fold improvement from fragment hit to lead compound 14 [1].

Parallel Synthesis of Renin Inhibitor Libraries via Primary Amine Derivatization

The primary amine handle enables high-throughput parallel synthesis through reductive amination or amide coupling, facilitating rapid SAR exploration. The 3-substituted scaffold accommodates diverse substituents (alkyl, aryl, heteroaryl) while maintaining potency, yielding multiple analogs with IC50 values below 10 nM [1]. The broader derivatization scope compared to the 4-substituted isomer translates to a higher probability of identifying potent leads in hit-to-lead campaigns [2].

Chemical Biology Probe Development for Renin-Angiotensin System (RAS) Studies

The scaffold's established binding mode and the availability of co-crystal structures enable rational design of chemical probes for studying renin-dependent signaling pathways [1]. The compound's commercial availability from multiple vendors with documented QC (NMR, HPLC, GC) ensures reproducibility across independent research groups, which is essential for probe validation studies .

Building Block for Kinase-Focused Compound Libraries

Beyond renin, the piperidine-pyrimidine scaffold has demonstrated utility in kinase inhibitor design, particularly for targets such as IKK-2 and HIV-1 reverse transcriptase [3]. The 3-aminomethyl group provides a synthetic handle for introducing diverse capping groups, while the pyrimidine ring can engage in hinge-binding interactions. The compound's favorable physicochemical profile (logP 1.42, PSA 55 Ų) is consistent with kinase drug-likeness criteria, making it suitable for inclusion in kinase-focused screening libraries .

Quote Request

Request a Quote for [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.